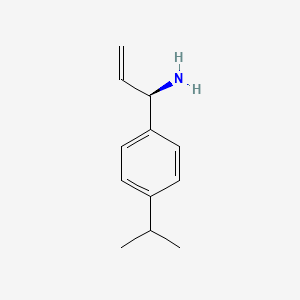

(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine

Description

(1R)-1-(4-Isopropylphenyl)prop-2-en-1-amine is a chiral amine featuring a propenylamine backbone substituted with a 4-isopropylphenyl group at the chiral center. Its molecular formula is C₁₂H₁₇N (molecular weight: 175.28 g/mol), and it exists as a single enantiomer with the (1R) configuration . This compound is of interest in medicinal chemistry and catalysis due to its stereochemical rigidity and aromatic substitution pattern.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(1R)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3/t12-/m1/s1 |

InChI Key |

FPHUTPRIFFNXNE-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@@H](C=C)N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of (1R)-1-(4-Isopropylphenyl)propan-2-one with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The double bond in the prop-2-en-1-amine backbone can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of new amine derivatives with various substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Research Implications

- Catalysis : The propenylamine backbone in the target compound may facilitate coordination to transition metals, useful in asymmetric catalysis.

- Drug Design : The isopropyl group’s lipophilicity could enhance blood-brain barrier penetration compared to polar analogues like the ethoxyphenyl derivative .

- Crystallography : Hydrogen-bonding patterns () in similar compounds suggest that the target may form distinct supramolecular architectures, influencing solid-state stability .

Biological Activity

(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine, also known as 3-(4-isopropylphenyl)butan-1-amine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 189.28 g/mol |

| Structure | Chemical Structure |

The biological activity of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is primarily attributed to its interaction with various biological targets. The amine group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially influencing their functions. This compound may act as a substrate or inhibitor in enzymatic reactions, modulating several biochemical pathways.

Neuropharmacological Effects

Research indicates that (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine exhibits significant neuropharmacological effects. It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Case Study: Dopaminergic Activity

In a study examining the dopaminergic activity of similar compounds, it was found that derivatives with isopropyl substitutions exhibited enhanced binding affinity for dopamine receptors, suggesting potential applications in treating disorders such as depression and schizophrenia .

Analgesic Properties

The compound has also been investigated for its analgesic properties. In animal models, it demonstrated effectiveness in reducing pain responses in inflammatory pain models, indicating its potential utility in pain management therapies.

Case Study: Inflammatory Pain Model

In a controlled study using formalin-induced pain in rats, administration of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine resulted in a significant reduction in pain scores compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring and modifications to the amine group have been shown to influence receptor binding affinity and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Isopropyl Group | Increases lipophilicity |

| Amine Modifications | Alters receptor selectivity |

Therapeutic Applications

Given its diverse biological activities, (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine holds promise for various therapeutic applications:

- Neurological Disorders : Potential treatment for depression and anxiety disorders through modulation of serotonin and dopamine pathways.

- Pain Management : Application as an analgesic agent in chronic pain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.